molecular formula C13H13FO5 B1394555 Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate CAS No. 1225574-45-7

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Cat. No. B1394555
M. Wt: 268.24 g/mol
InChI Key: ITPCRIFSWAGHTH-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyphenylboronic acid is a laboratory chemical . It appears as white to pale brown crystals or crystalline powder .


Molecular Structure Analysis

The molecular formula for 5-Fluoro-2-methoxyphenylboronic acid is C7H8BFO3 . The molecular weight is 169.95 .


Physical And Chemical Properties Analysis

The melting point of 5-Fluoro-2-methoxyphenylboronic acid is between 144 - 153 degrees Celsius .

Scientific Research Applications

Alzheimer's Disease Research

A study utilized a molecular imaging probe, closely related to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, for quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with clinical symptom severity and decreased glucose utilization (Kepe et al., 2006).

Chemical Synthesis

Ethyl 5-aroyl-4-pyrone-2-carboxylates, structurally similar to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, were studied in a chemical synthesis context. The reaction with hydroxylamine in ethanol produced ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, highlighting the compound's potential in synthetic organic chemistry (Obydennov et al., 2017).

Cyclobutene Derivatives Synthesis

A study on ethyl 4-aryl-2,4-dioxobutanoates, which shares a core structure with Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, demonstrated their use in synthesizing cyclobutene derivatives. These derivatives were found to be highly electron-deficient 1,3-dienes, suggesting applications in advanced organic synthesis (Yavari & Samzadeh‐Kermani, 1998).

Development of Pyrazine and Biphenyl Derivatives

Reactions involving ethyl 4-aryl-2,4-dioxobutanoates led to the formation of pyrazine and biphenyl derivatives. These derivatives have potential applications in the development of new chemical entities for various scientific purposes (Moloudi et al., 2018).

Fluorinated Compounds Synthesis

Research on ethyl 3,7-dimethyl-4-fluoro-9-(4-methoxy-2,3,6-trimethylphenyl)nonatetraenoate, an analogue of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, showed potential in synthesizing fluorinated compounds. Such compounds have been found effective in causing regression of chemically induced skin papillomas in mice, indicating potential therapeutic applications (Chan, Specian, & Pawson, 1982).

Safety And Hazards

5-Fluoro-2-methoxyphenylboronic acid is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation .

properties

IUPAC Name

ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)9-6-8(14)4-5-12(9)18-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPCRIFSWAGHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
Reactant of Route 2
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Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
Reactant of Route 3
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

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